molecular formula C8H7BrN6O B6088435 4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol

4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol

Cat. No.: B6088435
M. Wt: 283.09 g/mol
InChI Key: CMARWCSDKKGUQE-ONNFQVAWSA-N
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Description

4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol is an organic compound that features a bromine atom, a phenol group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and cyclization reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution Products: Depending on the nucleophile, various substituted phenols can be obtained.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Reduced forms of the phenol and tetrazole rings.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol involves interactions with various molecular targets:

Properties

IUPAC Name

4-bromo-2-[(E)-(2H-tetrazol-5-ylhydrazinylidene)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN6O/c9-6-1-2-7(16)5(3-6)4-10-11-8-12-14-15-13-8/h1-4,16H,(H2,11,12,13,14,15)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMARWCSDKKGUQE-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=NNC2=NNN=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Br)/C=N/NC2=NNN=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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